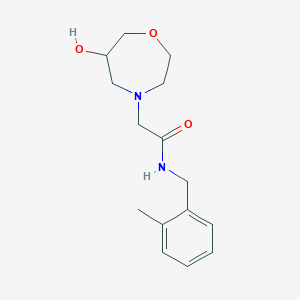![molecular formula C11H19N2O4P B5545186 [2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid](/img/structure/B5545186.png)
[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[2-(2-oxo-1-pyrrolidinyl)ethyl][(2-oxo-1-pyrrolidinyl)methyl]phosphinic acid, also known as CPPene, is a compound that has been extensively studied for its potential therapeutic applications. CPPene belongs to a class of compounds known as phosphinic acid derivatives, which have been shown to exhibit a wide range of biological activities.
Aplicaciones Científicas De Investigación
Catalytic Applications
Phosphinic acid derivatives, including [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid, have been explored for their roles in catalytic processes. One such application involves the phosphine-catalyzed [4+2] annulation processes for synthesizing tetrahydropyridines, which are crucial for the development of various pharmaceuticals and organic materials (Zhu et al., 2003). These catalytic methods offer a pathway to generate highly functionalized compounds with complete regioselectivity and excellent yields, demonstrating the versatility and efficiency of phosphinic acid derivatives in synthetic organic chemistry.
Synthesis of Complex Molecules
Research has also focused on the synthesis of complex molecules utilizing [2−(2−oxo−1−pyrrolidinyl)ethyl][(2−oxo−1−pyrrolidinyl)methyl]phosphinicacid derivatives. For instance, nickel and palladium complexes with phosphino-, phosphinito-, and phosphonitopyridine ligands have been developed for the oligomerization of ethylene (Kermagoret & Braunstein, 2008). These complexes exhibit significant catalytic activities, underscoring the potential of phosphinic acid derivatives in facilitating reactions that are fundamental to industrial chemistry and material science.
Quantum Chemical Investigations
Quantum chemical studies have been conducted to understand the molecular properties of substituted pyrrolidinones, including derivatives of phosphinic acid (Bouklah et al., 2012). These studies aim to elucidate the electronic structures, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), of phosphinic acid derivatives. Insights from these investigations are crucial for designing molecules with desired properties for applications in electronics, photonics, and as pharmaceutical intermediates.
Synthesis and Reactivity
The reactivity and synthesis of phosphinic acid derivatives are subjects of ongoing research, with studies exploring new methods for synthesizing these compounds and understanding their chemical behavior. For example, research on the synthesis and reactivity of pyridyl-β-ketophosphonates demonstrates the utility of phosphinic acid derivatives in generating structurally diverse compounds (Wieszczycka et al., 2017). These methodologies provide valuable tools for the development of novel materials and bioactive molecules.
Propiedades
IUPAC Name |
2-(2-oxopyrrolidin-1-yl)ethyl-[(2-oxopyrrolidin-1-yl)methyl]phosphinic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N2O4P/c14-10-3-1-5-12(10)7-8-18(16,17)9-13-6-2-4-11(13)15/h1-9H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOALDAFNAGBEDH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1)CCP(=O)(CN2CCCC2=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N2O4P |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N,N-dimethyl-3-{2-[1-(1-pyrrolidinylcarbonyl)-4-piperidinyl]-1H-imidazol-1-yl}-1-propanamine](/img/structure/B5545110.png)
![4-[4-(4-methoxybenzoyl)-1-piperazinyl]-2-(1-piperidinyl)pyrimidine](/img/structure/B5545116.png)

![N-cyclohexyl-5-[(1-naphthyloxy)methyl]-2-furamide](/img/structure/B5545134.png)
![(3S*,4S*)-1-{6-[(2-hydroxyethyl)amino]-4-pyrimidinyl}-4-propyl-3-pyrrolidinecarboxylic acid](/img/structure/B5545148.png)

![ethyl 5-methyl-4-oxo-3-(2-phenylethyl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5545154.png)
![N-[(3S,5S)-5-[(ethylamino)carbonyl]-1-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-yl]-2,6-dimethylpyrimidine-4-carboxamide](/img/structure/B5545159.png)
![N-benzyl-3-isopropyl-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-5-isoxazolecarboxamide](/img/structure/B5545163.png)
![N-phenyl-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5545166.png)
![S-{2-oxo-2-[(5-propyl-1,3,4-thiadiazol-2-yl)amino]ethyl} benzenecarbothioate](/img/structure/B5545179.png)
![(4-ethylphenyl)(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methanone](/img/structure/B5545190.png)
![N-[2-(5-cyclopropyl-1,2,4-oxadiazol-3-yl)ethyl]-N-methyl-2-(4-methyl-1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5545195.png)
![8-[4-methoxy-3-(4-morpholinyl)benzoyl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5545200.png)